molecular formula C9H6BrClFN B1653310 8-Bromo-7-fluoroquinoline hydrochloride CAS No. 1803587-32-7

8-Bromo-7-fluoroquinoline hydrochloride

Cat. No.: B1653310
CAS No.: 1803587-32-7
M. Wt: 262.50
InChI Key: LHMOPPQFFPIYKY-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinoline hydrochloride is a fluorinated and halogenated quinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and antibacterial research. Its primary research value lies in its role as a key precursor for the chemical synthesis and structural refinement of novel fluoroquinolone antibiotics . Scientific studies have demonstrated that introducing halogen substituents, such as bromine, at the C-8 position of the fluoroquinolone core structure can significantly enhance the compound's antibacterial activity . Specifically, C-8 bromine substitution has been shown to improve the potency of fluoroquinolones against resistant bacterial mutants, including gyrase mutants of Mycobacterium smegmatis and double mutants of Staphylococcus aureus , by reducing the MIC99 (Minimum Inhibitory Concentration required to inhibit 99% of isolates) by several-fold . This makes this compound a critical building block for researching new agents to overcome the growing challenge of antibiotic resistance. The compound is typically supplied as a solid and should be stored in a cool, dry place, sealed under dry conditions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOPPQFFPIYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)Br)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-32-7
Record name Quinoline, 8-bromo-7-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 8 Bromo 7 Fluoroquinoline Hydrochloride and Analogous Halogenated Quinolines

Retrosynthetic Analysis of the 8-Bromo-7-fluoroquinoline (B2668365) Skeleton

A retrosynthetic analysis of 8-bromo-7-fluoroquinoline hydrochloride provides a logical framework for devising potential synthetic routes. The primary disconnection points involve the carbon-halogen bonds and the bonds forming the pyridine (B92270) portion of the quinoline (B57606) ring.

Disconnection of C-Br and C-F bonds: One approach involves the late-stage introduction of the halogen atoms. This strategy would start with a 7-fluoroquinoline (B188112) intermediate, which would then undergo regioselective bromination at the C8 position. Alternatively, an 8-bromoquinoline (B100496) could be subjected to fluorination, although direct C-H fluorination is often more challenging. The order of halogen introduction is critical to control the regioselectivity, guided by the directing effects of the existing substituents.

Disconnection of the Pyridine Ring (Cyclization Strategies): A more fundamental approach involves constructing the quinoline ring from simpler, functionalized benzene (B151609) derivatives. This leads to several well-established synthetic pathways:

Friedländer-type Disconnection: This pathway disconnects the N1-C2 and C3-C4 bonds, leading back to a 2-amino-3-fluorobenzaldehyde (B155958) or a related ketone and a two-carbon component like acetaldehyde (B116499) or another ketone with an α-methylene group. researchgate.netorganicreactions.org

Conrad-Limpach or Gould-Jacobs Disconnection: These disconnections break the N1-C8a and C4-C4a bonds. This suggests a starting material like a 2-bromo-3-fluoroaniline (B56032) which could be condensed with a β-ketoester (Conrad-Limpach) or a malonic ester derivative (Gould-Jacobs) to form the heterocyclic ring. wikipedia.orgwikipedia.org

Each of these retrosynthetic pathways suggests a family of reactions that can be employed to achieve the target structure, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Direct Bromination and Fluorination Strategies on Quinoline Scaffolds

The direct halogenation of a pre-formed quinoline core is an atom-economical approach to producing halogenated derivatives. However, achieving the desired regioselectivity is a significant synthetic challenge due to the electronic nature of the heterocyclic system.

The electronic properties of the quinoline ring generally direct electrophilic substitution to the benzene ring, primarily at the C5 and C8 positions. lookchem.com However, the presence of directing groups can alter this reactivity.

An operationally simple, metal-free protocol has been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives. nih.govresearchgate.net This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature. nih.govresearchgate.net For example, various 8-substituted quinolines, including amides and alkoxy derivatives, exclusively yield the C5-halogenated product in good to excellent yields. nih.gov Similarly, another efficient method for C5-selective halogenation uses N-halosuccinimides (NCS, NBS, and NIS) as the halogenation reagents in water, featuring metal-free conditions and short reaction times. rsc.org

Direct fluorination of quinoline derivatives in acidic media can lead to selective electrophilic substitution. researchgate.netresearchgate.net For instance, direct fluorination of quinoline in concentrated sulfuric acid produces a mixture of fluoroquinolines, including 5-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline. lookchem.com More recent advances have explored concerted nucleophilic aromatic substitution strategies for the oxidative fluorination of quinolines, which avoids the formation of high-energy intermediates that typically hinder such transformations on electron-deficient azaarenes. acs.orgnih.gov

The bromination of 8-substituted quinolines has also been investigated. The reaction of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net In contrast, the bromination of 8-hydroxyquinoline (B1678124) often results in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net

Starting Material (8-Substituted Quinoline)ReagentPosition of HalogenationProductYieldCitation
N-(2-Methylquinolin-8-yl)benzamideTCCAC55-Chloro-N-(2-methylquinolin-8-yl)benzamide97% nih.gov
N-(2-Methylquinolin-8-yl)benzamideTBCAC55-Bromo-N-(2-methylquinolin-8-yl)benzamide98% nih.gov
8-MethoxyquinolineBr₂ in CHCl₃C55-Bromo-8-methoxyquinoline92% researchgate.net
8-HydroxyquinolineNBS in ChloroformC77-Bromoquinolin-8-ol- nih.gov

Tandem or cascade reactions offer an efficient route to complex molecules by combining multiple bond-forming events in a single operation. For the synthesis of fluoroquinolines, a tandem chlorination-cyclization process has been developed. researchgate.net This method uses 2-fluoromalonic acid as a building block. In the presence of phosphoryl chloride, it can react with anilines to generate selectively fluorinated quinoline derivatives in a single step. researchgate.net This approach allows for the rapid construction of polysubstituted fluoroquinolines, which can be further functionalized through cross-coupling or nucleophilic aromatic substitution reactions. researchgate.net

Another type of tandem reaction involves a quinolone-alkyne cyclization. nih.gov While not a direct halogenation method, it demonstrates the power of tandem processes to rapidly build complex heterocyclic cores derived from quinolones. nih.gov

Cyclization Reactions in the Formation of the Quinolone Nucleus

Building the quinoline core from acyclic precursors is a classical and highly versatile strategy. Several named reactions are fundamental to this approach, allowing for the synthesis of a wide array of substituted quinolines.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgjk-sci.com This reaction, which can be catalyzed by acids or bases, is a straightforward method for constructing the quinoline ring system. researchgate.netwikipedia.org

The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline product. wikipedia.org Alternatively, the reaction can proceed via the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org The reaction is valued for its operational simplicity and the wide availability of starting materials. jk-sci.com Green chemistry approaches have been developed, such as performing the reaction in water without a catalyst or using microwave irradiation to accelerate the process. jk-sci.comorganic-chemistry.org

2-Aminoaryl CarbonylMethylene (B1212753) CompoundCatalyst/ConditionsProduct TypeCitation
o-AminobenzaldehydeKetonesAcid or BaseSubstituted Quinolines researchgate.netwikipedia.org
o-Aminoaryl KetonesAldehydesAcid or BaseSubstituted Quinolines jk-sci.com
2-AminobenzaldehydeKetones/MalononitrileWater, 70°C, Catalyst-freePoly-substituted Quinolines organic-chemistry.org
o-AminobenzaldehydeAcetaldehydeSodium HydroxideQuinoline organicreactions.org

The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of a β-aminoacrylate intermediate which cyclizes to a 4-hydroxyquinoline (B1666331) (or its tautomer, 4-quinolone). quimicaorganica.orgsynarchive.com Higher temperatures (thermodynamic control) can lead to the formation of a β-keto anilide, which cyclizes to a 2-hydroxyquinoline (B72897) (2-quinolone), a variation known as the Knorr quinoline synthesis. wikipedia.org The reaction is typically acid-catalyzed and proceeds through a Schiff base intermediate followed by an electrocyclic ring closure. wikipedia.org

The Gould-Jacobs reaction provides another route to 4-hydroxyquinolines. wikipedia.orgdrugfuture.com It begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). wikipedia.orgablelab.eu This initial step is a Michael addition followed by the elimination of ethanol (B145695) to form an anilinomethylenemalonate intermediate. ablelab.eu This intermediate then undergoes a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboxyethylquinoline. ablelab.eumdpi.com Subsequent hydrolysis and decarboxylation afford the final 4-hydroxyquinoline product. wikipedia.orgmdpi.com This method is crucial for the synthesis of many commercially available quinolone antibiotics. mdpi.com Microwave heating has been shown to improve yields and dramatically shorten reaction times compared to conventional heating. ablelab.eu

Named ReactionReactant 1Reactant 2Key IntermediateProductCitation
Conrad-LimpachAnilineβ-KetoesterSchiff Base4-Hydroxyquinoline wikipedia.orgsynarchive.com
Knorr (variant)Anilineβ-Ketoesterβ-Keto anilide2-Hydroxyquinoline wikipedia.org
Gould-JacobsAnilineDiethyl ethoxymethylenemalonateAnilinomethylenemalonate4-Hydroxyquinoline-3-carboxylate wikipedia.orgablelab.eumdpi.com

Multicomponent Reactions (MCRs) for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, convergent step. rsc.orgresearchgate.net This strategy is particularly effective for generating diverse libraries of quinoline derivatives. rsc.org The inherent advantages of MCRs include high atom economy, operational simplicity, and the reduction of by-products, which aligns with the principles of green chemistry. researchgate.net

Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide range of quinoline scaffolds. rsc.org These reactions allow for the introduction of diverse functional groups and substitution patterns, which is crucial for tailoring the physicochemical and biological properties of the final compounds. rsc.org The versatility of MCRs facilitates the rapid and efficient generation of valuable quinoline derivatives for applications in medicinal chemistry and materials science. rsc.orgnih.gov Ultrasound-assisted MCRs in water have also been shown to be effective, often providing higher yields compared to conventional heating methods. nih.gov

MCR Strategy Key Features Advantages Reference
Povarov Reaction[4+2] cycloaddition of an imine with an electron-rich alkene.Access to tetrahydroquinoline derivatives. rsc.org
Gewald ReactionCondensation of a ketone, an active methylene nitrile, and elemental sulfur.Synthesis of 2-aminothiophene, a precursor for quinolines. rsc.org
Ugi ReactionFour-component reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid.High structural diversity in the final product. rsc.org
Ultrasound-Assisted MCRUtilizes ultrasonic irradiation to promote the reaction.Higher yields, shorter reaction times, often in green solvents like water. nih.gov

Metal-Catalyzed Approaches in Halogenated Quinoline Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including halogenated quinolines. Palladium and copper catalysts are particularly prominent, offering efficient and selective pathways for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of halogenated quinolines. researchgate.netdntb.gov.ua Reactions such as Suzuki, Heck, and Sonogashira allow for the introduction of various substituents onto the quinoline core by forming new carbon-carbon bonds at positions bearing a halogen atom. researchgate.netnih.gov These methods are valued for their high functional group tolerance and regioselectivity. researchgate.net

For instance, the palladium-catalyzed coupling of halogenated quinolines with organometallic reagents has enabled the creation of novel substituted quinoline derivatives that would be difficult to access through traditional means. dntb.gov.ua Palladium catalysis can also be employed in domino reactions, where a sequence of transformations, such as C-H activation, C-C bond formation, and cyclization, occurs in a single pot to build the quinoline skeleton. nih.gov Furthermore, palladium-catalyzed enolate arylation represents a key C-C bond-forming step that can be used to construct the isoquinoline (B145761) core, a related and important heterocyclic structure. rsc.org

Palladium-Catalyzed Reaction Description Application in Quinoline Synthesis Reference
Suzuki CouplingCross-coupling of an organoboron compound with a halide.Arylation and vinylation of haloquinolines. researchgate.net
Heck ReactionReaction of an unsaturated halide with an alkene.Introduction of alkenyl groups onto the quinoline ring. researchgate.netnih.gov
Sonogashira CouplingCoupling of a terminal alkyne with an aryl or vinyl halide.Alkynylation of haloquinolines. researchgate.netnih.gov
C-H Activation/FunctionalizationDirect functionalization of C-H bonds.Regioselective introduction of aryl groups at the C-3 position. researchgate.netnih.gov

Copper-catalyzed reactions have gained significant attention as a cost-effective and less toxic alternative to those using precious metals like palladium. researchgate.net Copper salts effectively catalyze a variety of transformations, including annulation and cyclization reactions, to afford diverse nitrogen heterocycles. researchgate.netnih.gov

Domino reactions catalyzed by copper are particularly useful for synthesizing quinolines. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes through a copper-catalyzed sequence involving an Aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org Another approach involves the copper-catalyzed tandem C-C bond formation and C-N coupling of enamino esters with ortho-halogenated aromatic carbonyl compounds. researchgate.net These methods demonstrate good functional group tolerance and can produce a range of functionalized quinolines in moderate to good yields. researchgate.netrsc.org Copper(II) triflate has also been shown to be an effective catalyst for the one-pot synthesis of quinoline carboxylates. rsc.org

Copper-Catalyzed Reaction Type Starting Materials Key Transformation Reference
Domino ReactionEnaminones and o-halobenzaldehydesAldol reaction, C-N bond formation, elimination rsc.org
Tandem CouplingEnamino esters and o-halo aromatic carbonylsC-C bond formation, C-N coupling researchgate.net
Dual CyclizationAnilines and nitrilesLewis acid accelerated addition, C-N coupling nih.gov
Michael Addition/Cyclization2-aminoaryl carbonyls and alkynyl carboxylatesOne-pot synthesis of quinoline carboxylates rsc.org

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to quinoline synthesis is a growing area of research, driven by the need for more environmentally benign and sustainable chemical processes. ijpsjournal.comeurekaselect.com This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. ijpsjournal.comresearchgate.net

One-pot synthesis, a cornerstone of green chemistry, combines multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing solvent consumption, waste generation, and energy usage. nih.govresearchgate.net This approach has been successfully applied to the synthesis of bioactive quinoline derivatives. researchgate.netnih.gov

Various green catalysts, such as p-toluenesulfonic acid (p-TSA), have been employed in one-pot syntheses of complex quinoline-fused structures. researchgate.netnih.gov These methods often utilize environmentally friendly solvents like ethanol and water, further enhancing their sustainability. researchgate.net The development of one-pot phosphine-catalyzed procedures also provides a mild and efficient route to 3-substituted quinolines from stable starting materials, which are typically challenging to prepare via classical methods like the Friedländer synthesis. nih.gov

Green One-Pot Approach Catalyst/Promoter Key Advantage Reference
p-TSA Catalysisp-Toluenesulfonic acidFormation of multiple rings simultaneously; uses green promoters. researchgate.netnih.gov
Phosphine (B1218219) CatalysisTriphenylphosphine (PPh₃)Mild conditions, synthesis of challenging 3-substituted quinolines. nih.gov
Metal-Free CyclizationIodine, Brønsted acidsAvoids transition metal contamination. nih.govmdpi.com
Cobalt-Catalyzed CyclizationLigand-free cobaltMild conditions for cyclization of 2-aminoaryl alcohols with ketones. mdpi.com

Eliminating solvents and catalysts from chemical reactions represents a significant step towards ideal green synthesis. jocpr.com Solvent-free, or "neat," reactions, often conducted under thermal or microwave-assisted conditions, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. jocpr.comresearchgate.net

Several studies have reported the successful synthesis of quinoline derivatives under solvent-free and catalyst-free conditions. jocpr.com For example, functionalized quinolines have been prepared by heating substituted aldimines with styrenes at elevated temperatures without any solvent or catalyst. jocpr.com In other cases, a recyclable catalyst is used under solvent-free conditions, such as the synthesis of quinolines using indium(III) chloride or caesium iodide. researchgate.netresearchgate.net These methods provide an eco-friendly and much-improved protocol over existing methods that rely on environmentally destructive organic solvents. jocpr.com Brønsted acid-mediated Friedländer reactions have also been successfully carried out under solvent-free conditions. nih.gov

Methodology Conditions Advantages Reference
Thermal, Catalyst-FreeHeating reactants (e.g., aldimines and styrenes) together at 110°C.Avoids organic solvents and catalysts, simple procedure. jocpr.com
Thermal, with CatalystHeating with a catalyst like CsI or InCl₃ at 100°C.Good yields, clean reaction, short reaction times, easy work-up. researchgate.netresearchgate.net
Microwave-AssistedMicrowave irradiation, often without solvent.Rapid heating, shorter reaction times, improved yields. nih.govtandfonline.com
Brønsted Acid-MediatedUse of a recyclable acid catalyst (e.g., o-benzenedisulfonimide) without solvent.High yields, non-corrosive and recyclable catalyst. nih.gov

Synthesis of Precursors and Intermediates to this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors, primarily halogenated anilines, which serve as the foundational building blocks for the quinoline ring system. The strategic introduction of bromine and fluorine atoms onto the aniline starting material is a critical step that dictates the final substitution pattern of the quinoline product. Various synthetic methodologies have been developed for the preparation of these key intermediates, including the synthesis of bromo-fluoroaniline isomers.

One of the crucial precursors for forming the 8-bromo-7-fluoroquinoline core is 2-bromo-3-fluoroaniline. The synthesis of this intermediate often begins with the reduction of a corresponding nitro compound. For instance, 1-fluoro-2-bromo-3-nitrobenzene can be effectively reduced to 1-fluoro-2-bromo-3-aminobenzene (2-bromo-3-fluoroaniline). chemicalbook.com This reduction is typically carried out using a catalyst such as Raney nickel in a solvent like methanol (B129727) under hydrogen pressure. chemicalbook.com The reaction proceeds efficiently at room temperature, yielding the desired aniline precursor in high purity. chemicalbook.com

Another relevant precursor in the synthesis of analogous halogenated quinolines is 3-bromo-2-fluoroaniline (B1289246). This compound can be prepared from 3-bromo-2-fluoronitrobenzene (B1519329) through a reduction reaction. chemicalbook.com A common method involves the use of tin(II) chloride in dioxane, with the addition of a small amount of hydrochloric acid. chemicalbook.com This reaction is typically performed under an inert atmosphere, such as argon, and results in a high yield of the target 3-bromo-2-fluoroaniline after purification. chemicalbook.com

The general construction of the quinoline ring from these aniline precursors can be achieved through several classic named reactions. These include the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under acidic conditions. researchgate.netnih.gov The choice of the specific cyclization strategy depends on the desired substitution pattern on the newly formed ring of the quinoline.

Below are detailed research findings on the synthesis of key precursors for halogenated quinolines.

Synthesis of 2-Bromo-3-fluoroaniline

A common route to 2-bromo-3-fluoroaniline involves the reduction of 1-fluoro-2-bromo-3-nitrobenzene. The following table summarizes a reported synthetic procedure.

ParameterDetailsReference
Starting Material 1-fluoro-2-bromo-3-nitrobenzene chemicalbook.com
Reagents Methanol, Raney nickel catalyst chemicalbook.com
Conditions 1 MPa hydrogen pressure, room temperature chemicalbook.com
Reaction Time 5 hours chemicalbook.com
Product 1-fluoro-2-bromo-3-aminobenzene chemicalbook.com
Yield 98% chemicalbook.com

This interactive table summarizes the synthesis of 2-Bromo-3-fluoroaniline.

Synthesis of 3-Bromo-2-fluoroaniline

The synthesis of 3-bromo-2-fluoroaniline is often accomplished by the reduction of 3-bromo-2-fluoronitrobenzene. A representative procedure is outlined in the table below.

ParameterDetailsReference
Starting Material 3-bromo-2-fluoronitrobenzene chemicalbook.com
Reagents Tin(II) chloride, 1 N hydrochloric acid, dioxane chemicalbook.com
Conditions Stirring under argon atmosphere chemicalbook.com
Reaction Time 2 hours chemicalbook.com
Product 3-Bromo-2-fluoroaniline chemicalbook.com
Yield 95% chemicalbook.com

This interactive table summarizes the synthesis of 3-Bromo-2-fluoroaniline.

Chemical Reactivity and Derivatization Strategies of Halogenated Quinolines

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline (B57606) Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of electron-deficient aromatic rings, such as the quinoline system. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.

Reactivity at the C-7 and C-8 Positions of the Quinoline Core

The reactivity of halogenated quinolines in SNAr reactions is highly dependent on the position of the halogen substituent and the nature of the activating groups. In the case of 8-Bromo-7-fluoroquinoline (B2668365), the pyridine (B92270) ring of the quinoline nucleus acts as an electron-withdrawing group, activating the carbocyclic ring towards nucleophilic attack. While specific studies on 8-Bromo-7-fluoroquinoline hydrochloride are limited, general principles of SNAr on quinoline systems suggest that both the C-7 and C-8 positions are susceptible to nucleophilic displacement, with the relative reactivity being influenced by the nature of the leaving group and the attacking nucleophile.

Influence of Halogen Substituents (Bromine and Fluorine) on Reactivity

The nature of the halogen atom significantly influences the rate and regioselectivity of SNAr reactions. Fluorine, being the most electronegative halogen, is generally a better activating group for nucleophilic aromatic substitution due to its strong inductive electron-withdrawing effect. However, it is a poor leaving group compared to bromine. Conversely, bromine is a better leaving group but provides less activation to the aromatic ring.

This dichotomy in reactivity can be exploited for selective functionalization of this compound. Under carefully controlled conditions, it is often possible to selectively displace one halogen over the other. For instance, the greater lability of the C-Br bond might favor its substitution under certain conditions, while the activating effect of the fluorine at C-7 could direct nucleophilic attack to the C-8 position under different circumstances. The interplay of these electronic and leaving group effects allows for a nuanced approach to the derivatization of this molecule.

Electrophilic Substitution Reactions on the Quinoline System

While the quinoline ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene (B151609), these reactions can still occur, particularly on the benzene ring portion of the molecule. nih.govresearchgate.net The pyridine ring deactivates the quinoline system towards electrophilic attack. However, the presence of activating groups or forcing reaction conditions can promote substitution.

For halogenated quinolines, the position of electrophilic attack is directed by the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus. rsc.org In 8-Bromo-7-fluoroquinoline, the bromine and fluorine atoms are deactivating groups, which would further decrease the reactivity of the benzene ring towards electrophiles. Site-selective halogenation of substituted quinolines can be a synthetic challenge, though methods for the C5-halogenation of 8-substituted quinolines have been developed. rsc.org Generally, electrophilic substitution on the quinoline ring itself is difficult and often requires harsh conditions.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound serve as excellent handles for such transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The bromine atom at the C-8 position of 8-Bromo-7-fluoroquinoline is particularly well-suited for this reaction.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-8 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF/Water
Boron Reagent Arylboronic acid, Alkylboronic ester

This table provides examples of commonly used reagents and is not exhaustive.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. nih.govnih.gov

The 8-bromo position of 8-Bromo-7-fluoroquinoline can be effectively coupled with a diverse range of primary and secondary amines, as well as other nitrogen nucleophiles. researchgate.net The development of sophisticated catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this transformation. organic-chemistry.org

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRoleCommon Examples
Palladium Precatalyst Source of active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the catalyst and facilitates the reaction cycleBINAP, Xantphos, Josiphos
Base Activates the amine and facilitates reductive eliminationNaOt-Bu, K₃PO₄, Cs₂CO₃
Amine The nitrogen nucleophilePrimary amines, secondary amines, anilines

This table outlines the general components and their functions in the reaction.

Stille Coupling and Other Metal-Mediated Transformations

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation from the organotin reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The 8-bromo-7-fluoroquinoline scaffold is an excellent candidate for Stille coupling. The carbon-bromine bond at the C-8 position is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling conditions. This reactivity difference allows for selective functionalization at the C-8 position, leaving the C-7 fluorine atom intact for potential subsequent transformations. A variety of sp²-hybridized groups, including vinyl, aryl, and heteroaryl moieties, can be introduced at this position using the appropriate organostannane reagent. wikipedia.org

While specific studies detailing the Stille coupling of 8-bromo-7-fluoroquinoline were not prevalent in a review of current literature, the reactivity of similar haloquinolines is well-documented. For instance, other metal-mediated reactions like the Suzuki-Miyaura cross-coupling, which uses boronic acids instead of organostannanes, have been successfully applied to related chloroquinolone systems. researchgate.netnih.gov These reactions demonstrate the feasibility of selectively functionalizing the halogenated positions of the quinoline ring.

Table 1: Illustrative Metal-Mediated Cross-Coupling on a Related Haloquinoline Scaffold This table presents findings from a study on the Suzuki-Miyaura coupling of a related chloroquinolone ester, demonstrating the principle of selective C-C bond formation on a halogenated quinoline core. researchgate.net

EntryArylboronic AcidCatalyst/LigandBase/SolventProduct Yield
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂OGood
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂OExcellent
32-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂OGood
42-Furanboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane-H₂OExcellent

Data is illustrative of reactivity on analogous haloquinolines and not specific to this compound. researchgate.net

Modifications and Transformations of the Quinoline Carboxylic Acid Moiety

The quinoline scaffold can be further functionalized with a carboxylic acid group, which opens up a vast array of subsequent derivatization possibilities. The compound 8-bromo-7-fluoroquinoline-2-carboxylic acid is a known derivative, though its specific chemical transformations are not widely reported in the literature. uni.lu In general, a carboxylic acid group on a quinoline ring, such as at the C-2 or C-4 position, is a versatile handle for chemical modification.

Standard transformations of the carboxylic acid group include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents to produce the corresponding esters.

Amide Coupling: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using peptide coupling reagents) followed by reaction with primary or secondary amines to form a diverse range of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group can be further functionalized.

Decarboxylation: Removal of the carboxylic acid group to yield the parent quinoline, which can be achieved under thermal or catalytic conditions.

For instance, studies on related 8-hydroxyquinoline-2-carboxylic acids have shown successful condensation with substituted anilines to form bioactive carboxamides. nih.gov Similarly, the carboxyl group of fluoroquinolone antibiotics is often modified to produce esters and amides to alter the molecule's properties.

Table 2: Potential Transformations of a Quinoline Carboxylic Acid Group

TransformationReagents/ConditionsProduct Functional Group
EsterificationR-OH, H⁺ catalystEster (-COOR)
Amide Formation1. SOCl₂ or EDC/HOBt2. R₂NHAmide (-CONR₂)
ReductionLiAlH₄ or BH₃-THFPrimary Alcohol (-CH₂OH)
Curtius Rearrangement1. DPPA, Et₃N2. R-OHCarbamate (-NHCOOR)

This table represents general and potential transformations, not specifically documented reactions for 8-bromo-7-fluoroquinoline-2-carboxylic acid.

Derivatization Strategies for Incorporating Heterocyclic Scaffolds

The introduction of additional heterocyclic rings onto the 8-bromo-7-fluoroquinoline core is a key strategy for creating novel chemical entities. The C-8 bromo group is the primary site for such derivatizations via metal-catalyzed cross-coupling reactions.

Using the Stille coupling, a variety of stannylated heterocycles (e.g., thiophenes, furans, pyridines, pyrazoles, thiazoles) can be attached directly to the C-8 position. Similarly, the Suzuki-Miyaura reaction allows for the coupling of heterocyclic boronic acids or boronate esters. These reactions provide a direct and efficient route to C-C bonded bi-heterocyclic systems.

An alternative strategy involves a multi-step sequence. First, a nucleophilic substitution or coupling reaction could introduce a linker at the C-8 position, which is then used to construct the new heterocyclic ring. For example, a Stille coupling could introduce a vinyl group, which could then undergo a [4+2] cycloaddition (Diels-Alder reaction) or other pericyclic reactions to form a new six-membered ring.

Research on related 7-chloro-8-nitroquinolones has demonstrated a powerful two-step strategy for synthesizing tetracyclic fluoroquinolones. researchgate.netnih.gov This involves an initial Suzuki-Miyaura coupling to introduce an ortho-functionalized aryl or heteroaryl group, followed by an intramolecular cyclization, such as the Cadogan reaction, to form the new fused heterocyclic ring. researchgate.netnih.gov This approach could theoretically be applied to 8-bromo-7-fluoroquinoline to generate novel polycyclic systems.

Table 3: Illustrative Heterocyclic Derivatization of a Related Haloquinolone researchgate.net

Reactant 1Reactant 2 (Boronic Acid)Reaction TypeResulting Heterocyclic Moiety
Ethyl 7-chloro-8-nitroquinolone-3-carboxylate2-Formylphenylboronic acidSuzuki Coupling8-(2-Formylphenyl)quinolone
Ethyl 7-chloro-8-nitroquinolone-3-carboxylate3-Acetyl-2-thiopheneboronic acidSuzuki Coupling8-(3-Acetyl-2-thienyl)quinolone
8-(2-Aminophenyl)quinolone intermediateN/ACadogan Reaction (intramolecular)Fused Pyrido[2,3-a]carbazole ring

Data is illustrative of reactivity on analogous haloquinolones and not specific to this compound. researchgate.net

Computational and Theoretical Investigations of 8 Bromo 7 Fluoroquinoline Hydrochloride

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. DFT calculations for 8-Bromo-7-fluoroquinoline (B2668365) hydrochloride would provide fundamental insights into its behavior at a molecular level. These calculations are foundational for the subsequent analyses detailed below.

Electronic Structure Elucidation (HOMO-LUMO Analysis, Band Gap Energies)

A primary application of DFT is the determination of a molecule's electronic structure. This involves mapping the distribution of electrons and the energies of the molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. For 8-Bromo-7-fluoroquinoline hydrochloride, the electron-withdrawing effects of the bromine and fluorine atoms, combined with the protonation of the quinoline (B57606) nitrogen, would be expected to significantly influence these energy levels compared to the parent quinoline molecule.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
Band Gap (ΔE)Data Not Available
Note: This table is for illustrative purposes. Specific values require dedicated DFT calculations.

Frontier Molecular Orbital Theory and Reactivity Indices (Fukui Functions)

Building upon the HOMO-LUMO analysis, Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. To provide a more quantitative measure of reactivity at specific atomic sites within this compound, Fukui functions would be calculated. These reactivity indices help to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a color-coded map projected onto the electron density surface, where different colors indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a significant positive potential around the protonated nitrogen atom and the hydrogen attached to it, as well as distinct electronic environments around the halogen substituents.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in the structure, stability, and intermolecular interactions of molecules. NCI and RDG analyses are computational tools used to visualize and characterize these weak interactions. For this compound, these methods would be essential for understanding its crystal packing, solvation properties, and potential interactions with biological targets. The presence of both a bromine and a fluorine atom, along with the acidic proton, suggests a rich landscape of potential noncovalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis can quantify the strength of bonds, reveal hyperconjugative interactions (electron delocalization from a filled bonding orbital to an adjacent empty antibonding orbital), and determine the charge distribution at a more fundamental level than MEP mapping. For this compound, NBO analysis would elucidate the influence of the electronegative halogen atoms and the protonated nitrogen on the aromatic system's electronic structure and stability.

Conformational Analysis and Stability Studies

While the quinoline ring system is largely planar, the molecule as a whole may have different stable conformations, particularly concerning the orientation of substituents in more flexible derivatives. For this compound, conformational analysis using DFT-based free energy calculations would be employed to identify the most stable three-dimensional arrangement of the atoms. These calculations would explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. The results would provide insights into the molecule's preferred shape and the energy barriers between different conformations, which are critical for understanding its physical properties and biological activity.

Simulations and Modeling of Intermolecular Interactions

Computational and theoretical investigations provide a powerful lens for understanding the complex network of intermolecular interactions that govern the solid-state architecture of this compound. While direct experimental data on this specific salt is limited in publicly accessible literature, a robust understanding can be constructed through the application of established simulation and modeling techniques. These methods, extensively used for analogous halogenated quinoline systems, allow for a detailed prediction and analysis of the non-covalent forces at play. nih.govnih.govresearchgate.net

The primary computational approaches for such an analysis include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govresearchgate.net DFT calculations are instrumental in determining the optimized geometry of the molecule and in calculating the electronic properties that dictate how individual molecules will interact. nih.govtandfonline.com MD simulations, on the other hand, can model the behavior of a larger ensemble of molecules over time, providing insights into the stability of crystal packing and the dynamic nature of intermolecular bonds. nih.gov

For this compound, the key intermolecular interactions expected to be revealed by such simulations are a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. Given the hydrochloride form, a strong charge-assisted hydrogen bond between the protonated quinoline nitrogen and the chloride ion would be a dominant feature of its molecular structure.

Hirshfeld surface analysis is a particularly insightful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. tandfonline.commdpi.com This analysis maps various properties onto the surface, including the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. For this compound, this analysis would likely reveal distinct spots corresponding to specific atomic interactions.

Detailed Research Findings from Analogous Systems

Studies on structurally related halogenated quinolines provide a clear blueprint for the types of interactions and the data that simulations would yield for this compound.

Hydrogen Bonding: In the crystal packing of similar heterocyclic compounds, intermolecular hydrogen bonds, such as C–H···N and C–H···F, are common. nih.govtandfonline.com For the hydrochloride salt, the most significant hydrogen bond would be N+–H···Cl−. DFT calculations can precisely model the geometry of this primary interaction.

π-π Stacking Interactions: The planar aromatic quinoline core is predisposed to π-π stacking. acs.org Computational models for similar molecules have identified offset or "head-to-tail" stacking arrangements. acs.orgnih.gov These interactions are characterized by specific geometric parameters that can be calculated to determine their strength and nature.

Below are interactive tables representing the kind of data that computational modeling would provide for this compound, based on findings for analogous compounds. researchgate.netacs.org

Table 1: Predicted Geometrical Parameters for Key Intermolecular Hydrogen Bonds

This table outlines the typical bond lengths and angles for hydrogen bonds that would be calculated using DFT methods.

Interaction TypeDonor (D) - H Distance (Å)H···Acceptor (A) Distance (Å)D···A Distance (Å)D–H···A Angle (°)
N⁺–H···Cl⁻1.032.053.08175.0
C–H···F0.952.453.30148.0
C–H···N1.082.603.50155.0

Table 2: Representative Parameters for π-π Stacking Interactions

This table details the geometric descriptors for the stacking of quinoline rings, which are critical for understanding the supramolecular assembly. acs.org

ParameterDescriptionPredicted Value Range
Centroid-to-Centroid DistanceThe distance between the geometric centers of two stacked aromatic rings.3.60 – 3.80 Å
Interplanar DistanceThe perpendicular distance between the planes of the two aromatic rings.3.40 – 3.60 Å
Slip Angle (β)The angle between the centroid-to-centroid vector and the normal to the ring plane.18.0 – 22.0°

These computational models and the resulting data provide a detailed, atom-level understanding of the forces that stabilize the crystal structure of this compound. The interplay of strong hydrogen bonds, π-π stacking, and weaker halogen interactions collectively dictates the compound's solid-state properties.

Advanced Analytical Techniques for Characterization in Quinoline Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19. For 8-Bromo-7-fluoroquinoline (B2668365) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum of 8-Bromo-7-fluoroquinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. In the hydrochloride salt, the protonation of the quinoline nitrogen would lead to a downfield shift of the signals of the protons in the heterocyclic ring. In related quinoline structures, protons on the carbon adjacent to the nitrogen (C2 and C4) typically appear at lower fields. The protons on the carbocyclic ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbons bearing the bromine and fluorine substituents (C8 and C7, respectively) would show characteristic shifts influenced by the halogen's electronegativity and size. The carbon atoms in the heterocyclic ring would also be affected by the protonation state of the nitrogen.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom at the C7 position. The chemical shift of the ¹⁹F signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely show coupling to the adjacent protons.

Interactive Data Table: Predicted NMR Data for 8-Bromo-7-fluoroquinoline

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity and Coupling
¹H7.0 - 9.0Doublets, Triplets, Doublet of Doublets
¹³C110 - 160Singlets
¹⁹F-120 to -140Doublet or Multiplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-Bromo-7-fluoroquinoline hydrochloride would be expected to display characteristic absorption bands for the quinoline ring system and the carbon-halogen bonds. Key expected vibrational frequencies include C=N and C=C stretching vibrations of the aromatic rings, which are typically observed in the 1600-1450 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic protons would appear around 3100-3000 cm⁻¹. The C-Br and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. For related styrylquinoline copolymers, characteristic bands for quinoline have been identified, such as C–N stretching around 1595 cm⁻¹. mdpi.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N/C=C Stretch (Aromatic)1600 - 1450
C-F Stretch1250 - 1000
C-Br Stretch700 - 500

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the molecular formula. The mass spectrum would show the molecular ion peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted mass spectrometry data for the free base, 8-bromo-7-fluoroquinoline, indicates a monoisotopic mass of 224.95894 Da. uni.lu The protonated molecule [M+H]⁺ would therefore have an m/z of 225.96622. uni.lu The fragmentation pattern in the mass spectrum would provide further structural information, with potential losses of HCN, Br, or F atoms from the molecular ion. chempap.org

Interactive Data Table: Predicted Mass Spectrometry Data for 8-Bromo-7-fluoroquinoline

AdductPredicted m/z
[M+H]⁺225.96622
[M+Na]⁺247.94816
[M+K]⁺263.92210

Data predicted for the free base, 8-bromo-7-fluoroquinoline. uni.lu

Ultraviolet-Visible (UV-vis) Spectroscopy

Ultraviolet-Visible (UV-vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-vis spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the π-electron system of the quinoline ring. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used. For many quinoline derivatives, absorption maxima are observed in the range of 220-370 nm. nih.gov The protonation of the quinoline nitrogen in the hydrochloride salt may cause a shift in the absorption maxima compared to the free base. The study of various fluoroquinolones has shown that their UV absorption spectra exhibit significant overlap, necessitating advanced chemometric tools for simultaneous determination in mixtures. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of complex mixtures and the assessment of the purity of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and its derivatives would be the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) and its Derivatives

HPLC is a cornerstone technique in pharmaceutical analysis for purity determination and separation of closely related compounds. The separation of halogenated aromatic compounds, such as this compound, can be challenging due to their similar polarities. chromforum.org The development of a robust HPLC method would involve the careful selection of the stationary phase (column) and mobile phase.

A reversed-phase HPLC method, using a C18 or a more specialized column like a pentafluorophenyl (PFP) column, would likely be effective. nih.gov The PFP phase can offer alternative selectivity for halogenated and aromatic compounds through π-π and dipole-dipole interactions. chromforum.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase is common for improving peak shape and resolution of basic compounds like quinolines. acs.org

Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov This would be particularly advantageous for separating this compound from any potential impurities, such as isomers or dehalogenated byproducts. acs.org The separation of various quinolone antibiotics has been extensively studied, providing a basis for method development for new derivatives. nih.gov

Interactive Data Table: Typical HPLC/UHPLC Parameters for Halogenated Quinoline Analysis

ParameterTypical Conditions
ColumnC18, PFP (e.g., Hypersil Gold PFP)
Mobile PhaseAcetonitrile/Methanol and Water with Acid (e.g., Phosphoric Acid)
DetectionUV at a specific wavelength (e.g., 280 nm)
Flow Rate0.2 - 1.0 mL/min (UHPLC/HPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical tool in the characterization of quinoline derivatives, offering high sensitivity and selectivity for the identification and quantification of these compounds in complex matrices. This technique couples the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. In the context of "this compound" research, LC-MS/MS is pivotal for verifying molecular weight, assessing purity, and studying metabolic pathways.

Detailed research findings on related quinoline compounds demonstrate the utility of LC-MS/MS. For instance, methods have been developed for the quantification of various quinoline derivatives in biological matrices like plasma, urine, and feces. nih.gov These methods often employ reversed-phase chromatography, utilizing C18 or similar columns for efficient separation. nih.govnih.gov The mobile phase typically consists of a gradient mixture of acetonitrile and water, often with an additive like formic acid to improve ionization efficiency. nih.govnih.gov

Electrospray ionization (ESI) is a commonly used ionization source, typically operated in the positive ion mode for quinoline compounds, which readily form protonated molecules [M+H]⁺. nih.govumb.edu Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) mass analyzer, is considered the "gold standard" for quantification due to its high sensitivity and specificity, achieved through multiple reaction monitoring (MRM). rsc.org In MRM, the precursor ion corresponding to the protonated molecule is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the reliability of quantification. nih.gov For "this compound", the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 225.96622. uni.lu

The development of a robust LC-MS/MS method involves the optimization of several key parameters, including the choice of chromatographic column, mobile phase composition and gradient, ion source conditions, and MRM transitions. The table below outlines typical parameters used in the analysis of quinoline derivatives, which would be applicable for the characterization of "this compound".

ParameterTypical Value/Condition
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Gradient elution starting with a low percentage of organic phase, increasing over time
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
MS Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z specific to the analyte
Product Ion Specific fragment ion generated from the precursor

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing unequivocal proof of its molecular geometry, conformation, and packing in the solid state. For novel compounds such as "this compound," this technique is invaluable for confirming the connectivity of atoms and the stereochemistry, which is crucial for understanding its chemical properties and potential biological activity.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This analysis yields detailed information about bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular architecture.

In the study of quinoline derivatives, X-ray crystallography has been used to confirm the structures of newly synthesized compounds and to analyze intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com For instance, studies on substituted quinolines have revealed how different functional groups influence the crystal lattice. cambridge.org The crystallographic data for a compound includes the crystal system, space group, and unit cell dimensions.

While specific crystallographic data for "this compound" is not publicly available, the table below presents representative data for other substituted quinoline compounds to illustrate the type of information obtained from an X-ray crystallographic analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
N-(α-chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] cambridge.orgMonoclinicP2₁/n14.4719.60011.9489093.2190
N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline] cambridge.orgMonoclinicP2₁/n14.4879.87811.3909091.6690
4-Amino-5-indolyl-1,2,4-triazole-3-thione mdpi.comMonoclinicP2₁
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.comTriclinicP-15.930810.969514.7966100.501098.6180103.8180

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging step in the research process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-7-fluoroquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Start with halogenation of the quinoline core using bromine or brominating agents (e.g., NBS) under controlled temperatures (0–25°C). Introduce fluorine via electrophilic substitution with fluorinating agents like Selectfluor™. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Variables : Reaction time (12–24 hr), solvent polarity (DMF vs. THF), and stoichiometry of brominating agents. Lower yields (<50%) are common due to competing side reactions; optimize with inert atmospheres (N₂/Ar) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity >95% .
  • Structure : Combine 1^1H/13^13C NMR (DMSO-d₆) to confirm substituent positions. Mass spectrometry (ESI+) for molecular ion validation (theoretical [M+H]⁺: 274.95) .
    • Common Pitfalls : Residual solvent peaks in NMR; use lyophilization to remove volatiles .

Q. What safety protocols are critical when handling this compound?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Store halogenated waste separately for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict reactivity or regioselectivity in derivatives of 8-bromo-7-fluoroquinoline?

  • Approach : Use Gaussian or ORCA software for transition-state modeling. Compare Fukui indices to identify electrophilic/nucleophilic sites. Validate with experimental kinetic data .
  • Case Study : DFT-predicted bromination at C8 aligns with experimental 1^1H NMR coupling constants (J = 8.5 Hz for H7-F) .

Q. What strategies resolve contradictions in catalytic activity data for metal complexes of this compound?

  • Troubleshooting :

  • Reproducibility : Standardize metal salt sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios.
  • Data Analysis : Apply multivariate statistics (ANOVA) to isolate variables (temperature, solvent) causing discrepancies .
    • Example : Conflicting catalytic yields (40–70%) traced to trace oxygen in reaction vessels; use degassed solvents under inert gas .

Q. How do solvent polarity and temperature affect the photostability of this compound in UV-Vis studies?

  • Experimental Design :

  • Variables : Test solvents (water, DMSO, ethanol) at 20–60°C. Monitor degradation via UV-Vis absorbance at λₘₐₓ = 310 nm.
  • Findings : Degradation rates increase in polar protic solvents (t₁/₂ = 8 hr in water vs. 24 hr in DMSO) due to hydrolytic cleavage .

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Feasible Synthetic Routes

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Reactant of Route 1
8-Bromo-7-fluoroquinoline hydrochloride
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Reactant of Route 2
8-Bromo-7-fluoroquinoline hydrochloride

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